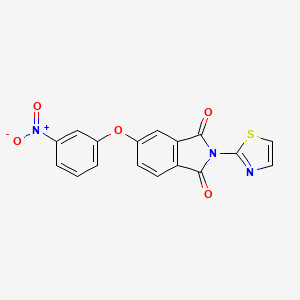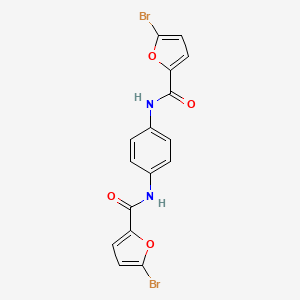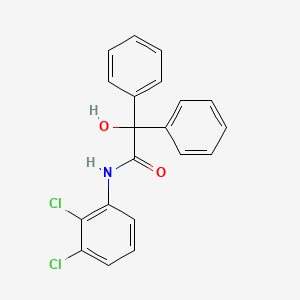![molecular formula C30H18N4O4 B3570968 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3570968.png)
1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)
Vue d'ensemble
Description
1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione), also known as PPD, is a synthetic compound that has gained popularity in scientific research due to its unique chemical structure and potential biological applications. This compound belongs to the class of pyrroloquinoline quinones and has been studied extensively for its potential use in various biological and medical applications.
Mécanisme D'action
The mechanism of action of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) is not fully understood, but it is thought to act through multiple pathways. 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) can inhibit the growth of cancer cells and induce apoptosis. 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) is also relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) in lab experiments. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) can be expensive to synthesize, which may limit its accessibility to researchers.
Orientations Futures
There are several potential future directions for the study of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione). One area of interest is the potential use of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) in the treatment of neurodegenerative diseases. Additional studies are needed to fully understand the mechanism of action of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) and its potential use in these diseases. Another area of interest is the potential use of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) as an anti-cancer agent. Further studies are needed to determine the efficacy of 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) in vivo and to optimize its use in cancer treatment. Additionally, 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) may have potential use in the development of new drugs for a variety of diseases, and further studies are needed to explore these possibilities.
Applications De Recherche Scientifique
1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has been studied extensively for its potential use in various biological and medical applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. In vitro studies have demonstrated that 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) can inhibit the growth of cancer cells and induce apoptosis. 1,1'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione) has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[4-[2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N4O4/c35-26-14-15-27(36)33(26)22-10-6-20(7-11-22)25-18-24(19-4-2-1-3-5-19)31-30(32-25)21-8-12-23(13-9-21)34-28(37)16-17-29(34)38/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDAFTJGFUOOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3570886.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570892.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B3570898.png)
![8-ethoxy-4,4-dimethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3570905.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3570909.png)
![4,4,8-trimethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3570917.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3570929.png)
![6-[(2-hydroxyethyl)(methyl)amino]-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3570937.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3570955.png)
![N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3570956.png)
![N-(4-methylphenyl)-2-(4-{[(4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3570959.png)


